(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethan-1-ol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: 2,4,5-trimethoxyacetophenone
Reduction: 2,4,5-trimethoxyethylbenzene
Substitution: Various substituted phenyl ethanols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with potentially different biological activities.
2,4,5-trimethoxybenzyl alcohol: Lacks the chiral center and may have different reactivity and applications.
2,4,5-trimethoxyphenethylamine: A structurally related compound with different pharmacological properties.
Uniqueness
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of three methoxy groups also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H16O4 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m1/s1 |
InChI Key |
YLBPNQSWBPAASQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1OC)OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
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